N-cyclohexyl-N'-(cyclopentylideneamino)oxamide
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Overview
Description
N-cyclohexyl-N’-(cyclopentylideneamino)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are diamides derived from oxalic acid. This compound is characterized by the presence of cyclohexyl and cyclopentylideneamino groups attached to the oxamide core. It is a white crystalline solid that is slightly soluble in water and more soluble in organic solvents like ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(cyclopentylideneamino)oxamide typically involves the reaction of cyclohexylamine with cyclopentanone to form an intermediate, which is then reacted with oxalic acid or its derivatives to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Solvent: Organic solvents like ethanol or methanol.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-cyclohexyl-N’-(cyclopentylideneamino)oxamide may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-(cyclopentylideneamino)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can convert the oxamide groups to amines.
Substitution: The cyclohexyl and cyclopentylideneamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalic acid derivatives, while reduction can produce cyclohexylamine and cyclopentylamine.
Scientific Research Applications
N-cyclohexyl-N’-(cyclopentylideneamino)oxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(cyclopentylideneamino)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N’-phenyl-p-phenylenediamine: Similar in structure but with a phenyl group instead of a cyclopentylideneamino group.
N-methyl-N-cyclohexylamine: Contains a methyl group instead of the oxamide core.
Uniqueness
N-cyclohexyl-N’-(cyclopentylideneamino)oxamide is unique due to its combination of cyclohexyl and cyclopentylideneamino groups attached to the oxamide core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-cyclohexyl-N'-(cyclopentylideneamino)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c17-12(14-10-6-2-1-3-7-10)13(18)16-15-11-8-4-5-9-11/h10H,1-9H2,(H,14,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHFBNNIABSXOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NN=C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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